molecular formula C16H12N2O B7454583 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol

2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol

Cat. No.: B7454583
M. Wt: 248.28 g/mol
InChI Key: RUNYOGONRILDOQ-SOFGYWHQSA-N
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Description

2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol is a heterocyclic compound that features both quinoline and pyridine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and pyridine rings endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol can be achieved through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with 8-hydroxyquinoline in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a Knoevenagel condensation followed by cyclization.

Another method involves the use of transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple 3-pyridinylboronic acid with 8-bromoquinoline-2-ol in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a single nitrogen-containing ring.

    Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.

    8-Hydroxyquinoline: A derivative of quinoline with a hydroxyl group at the 8-position.

Uniqueness

2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol is unique due to the presence of both quinoline and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[(E)-2-pyridin-3-ylethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-5-1-4-13-7-9-14(18-16(13)15)8-6-12-3-2-10-17-11-12/h1-11,19H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNYOGONRILDOQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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